

eCF506: A Breakthrough in Conformation-Selective SRC Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

[Get Quote](#)

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Kinase Inhibitor

Abstract

The discovery of **eCF506**, a potent and highly selective inhibitor of the non-receptor tyrosine kinase SRC, represents a significant advancement in the field of cancer drug development. This document provides an in-depth technical overview of **eCF506**, also known as NXP900, from its initial discovery and synthesis to its unique mechanism of action and preclinical evaluation. Developed by researchers at the University of Edinburgh, **eCF506** distinguishes itself from previous SRC inhibitors by locking the kinase in its native, inactive conformation, thereby inhibiting both its catalytic and scaffolding functions. This novel approach has demonstrated increased anti-tumor efficacy and tolerability in preclinical models, offering a promising new therapeutic strategy for SRC-driven malignancies.


Discovery and Rationale

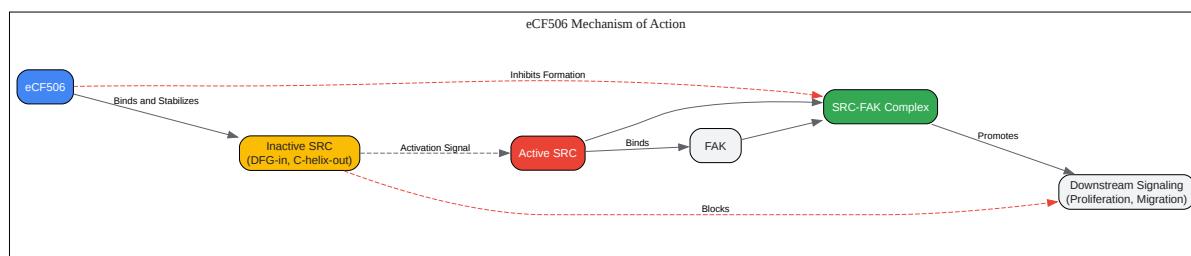
The proto-oncogene SRC is a well-established therapeutic target in various solid tumors, including breast, colon, and prostate cancers, where its aberrant activation is linked to disease progression and drug resistance. However, the clinical success of early SRC inhibitors has been limited. Many of these compounds also inhibit ABL kinase, leading to undesirable off-target effects and associated toxicities. The development of **eCF506** was driven by the need for a highly selective SRC inhibitor that could overcome these limitations.

Scientists at the University of Edinburgh employed a pioneering drug discovery approach that combined advanced cell-based imaging with innovative medicinal chemistry. This strategy allowed for the direct visualization of a compound's effects within human breast cancer cells, leading to a more rapid and cost-effective identification of promising drug candidates like **eCF506**.

Synthesis Pathway

eCF506 is synthesized from commercially available starting materials in a five-step process. While the detailed, proprietary synthesis protocol is not publicly disclosed, a plausible synthetic route can be conceptualized based on its pyrazolopyrimidine core structure.

[Click to download full resolution via product page](#)


Caption: A conceptual diagram illustrating a potential five-step synthesis pathway for **eCF506**.

Mechanism of Action

The defining characteristic of **eCF506** is its unique, conformation-selective mode of inhibiting SRC. Unlike many previous SRC inhibitors that bind to the active conformation of the kinase, **eCF506** locks SRC in its native, inactive state. This is achieved by binding to the kinase domain in a manner that stabilizes the "DFG-in, α C-helix-out" conformation, which is characteristic of the inactive enzyme.

This novel mechanism has two profound consequences:

- **Inhibition of Catalytic Activity:** By locking SRC in its inactive state, **eCF506** potently inhibits its kinase activity, preventing the phosphorylation of downstream substrates.
- **Disruption of Scaffolding Functions:** Crucially, this conformational lock also prevents the formation of signaling complexes, such as the SRC-FAK (Focal Adhesion Kinase) complex, which is vital for cancer cell migration and invasion.

[Click to download full resolution via product page](#)

Caption: Signaling pathway illustrating how **eCF506** locks SRC in an inactive state, preventing downstream signaling.

Quantitative Data Summary

eCF506 demonstrates exceptional potency and selectivity, as summarized in the tables below.

Parameter	Value	Assay Type	Reference
SRC IC ₅₀	< 0.5 nM	Cell-free assay	
YES1 IC ₅₀	2.1 nM	Cell-free assay	
ABL IC ₅₀	> 950-fold higher than SRC	Cell-free assay	
Oral Bioavailability	25.3%	In vivo (mice)	

Table 1: Potency and Pharmacokinetic Properties of eCF506.

Cell Line	Cancer Type	GI50 (eCF506)	GI50 (Dasatinib)	Reference
MCF7	ER+ Breast Cancer	Potent	Less Potent than eCF506	
MDA-MB-231	Triple-Negative Breast Cancer	Potent	Comparable to eCF506	
LAMA-84	Chronic Myeloid Leukemia (BCR- ABL+)	Weaker Activity	Potent	
KCL-22	Chronic Myeloid Leukemia (BCR- ABL+)	Weaker Activity	Potent	
K-562	Chronic Myeloid Leukemia (BCR- ABL+)	Weaker Activity	Potent	

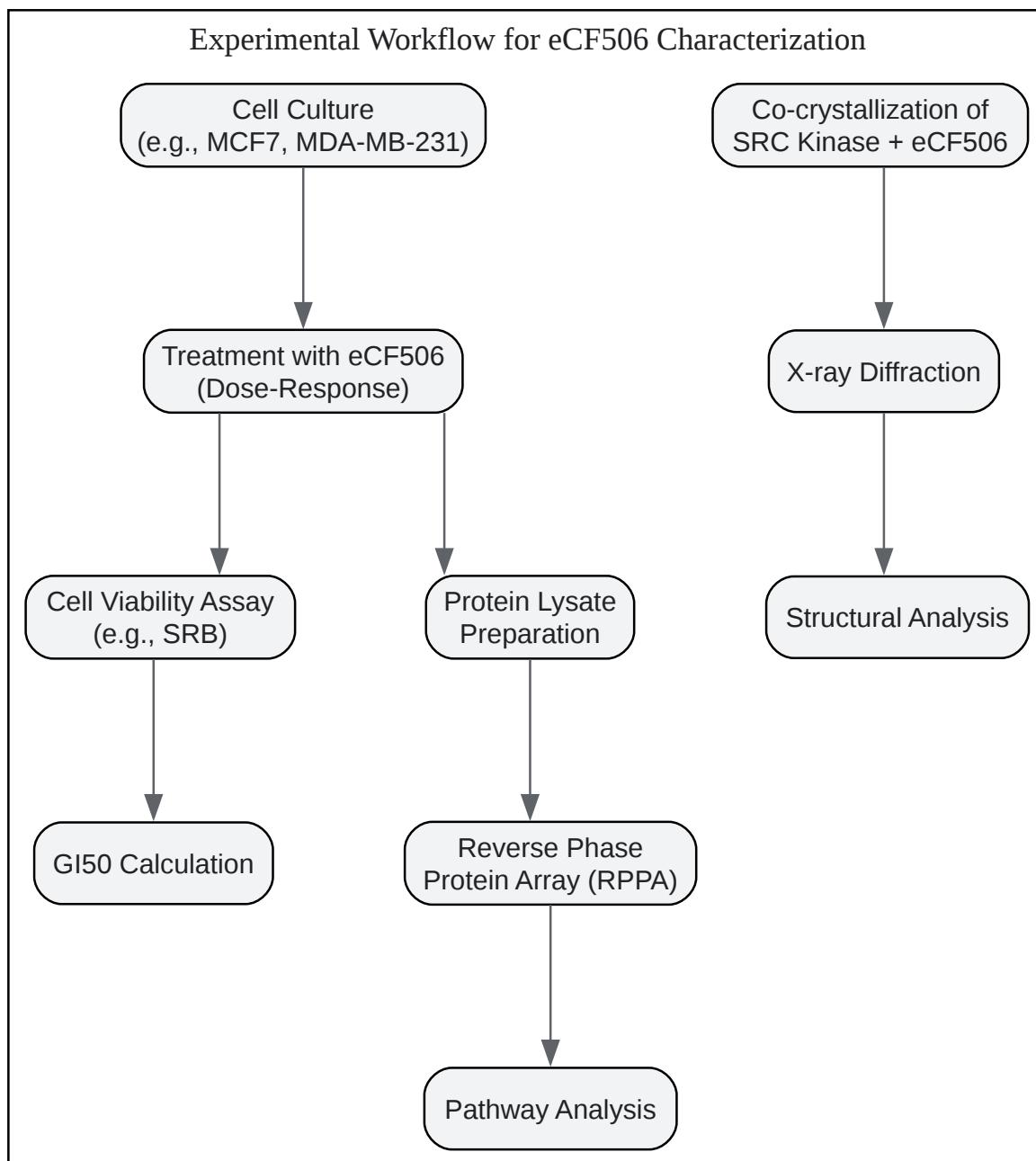
Table 2: Anti-proliferative Activity (GI50) of eCF506 in Cancer Cell Lines.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized **eCF506** are outlined below.

Cell Viability and Proliferation (GI50) Assay

- Objective: To determine the concentration of **eCF506** required to inhibit cell proliferation by 50%.
- Methodology:


- Breast cancer cell lines (e.g., MCF7, MDA-MB-231) were seeded in 96-well plates.
- Cells were treated with a range of concentrations of **eCF506** or control compounds (e.g., dasatinib).
- After a 5-day incubation period, cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay.
- Dose-response curves were generated, and the GI50 values were calculated.

Co-crystallization and X-ray Diffraction

- Objective: To determine the three-dimensional structure of **eCF506** bound to the SRC kinase domain.
- Methodology:
 - The human SRC kinase domain was co-crystallized with **eCF506**.
 - X-ray diffraction data were collected from the resulting crystals to a resolution of 1.5 Å.
 - The structure was solved and refined to reveal the binding mode of **eCF506** in the inactive conformation of SRC.

Reverse Phase Protein Array (RPPA)

- Objective: To evaluate the global impact of **eCF506** on cellular signaling pathways.
- Methodology:
 - MCF7 and MDA-MB-231 cells were treated with **eCF506** or dasatinib.
 - Cell lysates were prepared and printed onto nitrocellulose-coated slides.
 - The arrays were incubated with a panel of antibodies against total and phosphorylated proteins to assess changes in protein levels and post-translational modifications.

[Click to download full resolution via product page](#)

Caption: A flowchart depicting the key experimental workflows used in the preclinical evaluation of **eCF506**.

Conclusion

eCF506 represents a paradigm shift in SRC inhibition. Its unique conformation-selective mechanism, which abrogates both the enzymatic and scaffolding functions of SRC, translates into potent anti-tumor activity and a superior safety profile compared to existing SRC/ABL inhibitors. The discovery of **eCF506**, now advancing in clinical development as NXP900, underscores the value of innovative, cell-based drug discovery platforms. This novel inhibitor holds significant promise for the treatment of SRC-dependent cancers and provides a valuable tool for further dissecting the complex roles of SRC in malignancy.

- To cite this document: BenchChem. [eCF506: A Breakthrough in Conformation-Selective SRC Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607266#ecf506-discovery-and-synthesis-pathway\]](https://www.benchchem.com/product/b607266#ecf506-discovery-and-synthesis-pathway)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com